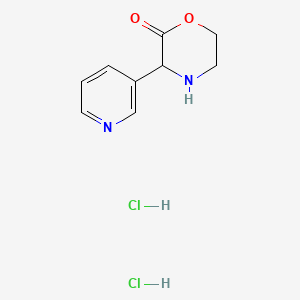

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride

Description

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride (CAS: 2059931-93-8) is a heterocyclic compound featuring a pyridine ring fused to a morpholin-2-one moiety, with two hydrochloride counterions enhancing its solubility and stability. Its synthesis likely involves multi-step reactions, as seen in analogous pyridine derivatives (e.g., dihydrochloride salt formation via amine hydrochlorination) .

Properties

IUPAC Name |

3-pyridin-3-ylmorpholin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.2ClH/c12-9-8(11-4-5-13-9)7-2-1-3-10-6-7;;/h1-3,6,8,11H,4-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRFEWRRRGGTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C(N1)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride typically involves the reaction of pyridine derivatives with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific conditions to ensure consistent quality and quantity. The process is monitored and controlled to maintain the desired reaction parameters, and the final product is purified through various techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction could produce reduced morpholine compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyridinyl morpholines exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds in inhibiting bacterial growth, suggesting that 3-(pyridin-3-yl)morpholin-2-one dihydrochloride could serve as a lead compound for developing new antibacterial agents .

Anticancer Potential

Another area of interest is the compound's potential as an anticancer agent. Preliminary studies have shown that morpholine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 3-(pyridin-3-yl)morpholin-2-one have been tested against various cancer cell lines, demonstrating promising cytotoxic effects .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile intermediate in the synthesis of more complex organic compounds. Its morpholine ring is particularly useful for introducing nitrogen into various molecular frameworks, making it valuable in the development of pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions

The compound can also act as a reagent in several chemical transformations. It has been employed in reactions such as nucleophilic substitutions and cyclization processes, which are essential steps in synthesizing diverse chemical entities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride, highlighting differences in molecular features, synthesis, and applications:

Structural and Functional Analysis

Core Heterocycles: The target compound’s morpholin-2-one ring differs from morpholine in 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride . Pyrazolo-pyridine derivatives (e.g., ) exhibit planar heteroaromatic systems, contrasting with the non-planar, puckered morpholin-2-one ring in the target compound .

Salt Forms :

- Dihydrochloride salts (e.g., target compound and 2-(pyridin-3-yl)ethan-1-amine dihydrochloride ) improve aqueous solubility and crystallinity compared to neutral analogs like 3-(3-Chloro-1H-pyrazol-1-yl)pyridine .

Synthetic Complexity: The target compound’s synthesis likely involves cyclization and salt formation steps, similar to intermediates in pesticide synthesis (e.g., 3-hydrazinopyridine dihydrochloride cyclization ).

Substituent Effects :

- Chlorinated pyridines (e.g., 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol ) exhibit increased electrophilicity, favoring nucleophilic substitution reactions, whereas the morpholin-2-one group in the target compound may favor hydrogen-bonding interactions.

Biological Activity

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₁Cl₂N₂O₂, with a molar mass of approximately 251.11 g/mol. It features a morpholine ring substituted with a pyridine group at the 3-position, existing as a dihydrochloride salt. The presence of these functional groups contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antitubercular applications.

Antitubercular Activity

A notable study evaluated the compound's efficacy against Mycobacterium tuberculosis H37Ra. Among the tested derivatives, several exhibited significant activity with 50% inhibitory concentrations (IC₅₀) ranging from 1.35 to 2.18 μM, indicating potent antitubercular properties.

The mechanism of action for this compound involves binding to specific biological targets, which can modulate various biochemical pathways. Interaction studies have shown that it has a binding affinity towards certain enzymes and receptors, contributing to its therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the structure-activity relationship, it is essential to compare this compound with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-(Pyridin-2-yl)morpholin-2-one dihydrochloride | Similar morpholine structure but different pyridine substitution | May exhibit different biological activity profiles |

| 4-(Pyridin-3-yl)morpholin-2-one dihydrochloride | Substituted at the 4-position on pyridine | Variation in binding affinity and selectivity |

| 1-(Pyridin-4-yl)piperidin-4-one | Piperidine instead of morpholine | Potentially different pharmacokinetic properties |

This table highlights how variations in substitution can influence biological activity and binding characteristics.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives with pyridine substitutions showed varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, emphasizing the importance of structural modifications for enhancing efficacy .

- Metabolic Stability : Research indicated that incorporating polar functionality into similar scaffolds improved metabolic stability while maintaining antiparasitic activity. This balance is crucial for developing effective therapeutic agents .

- In Vivo Studies : In vivo models have shown that certain analogs exhibit promising results in treating infections caused by resistant strains, underscoring the potential application of these compounds in clinical settings .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride?

Answer:

The synthesis of pyridine-morpholine derivatives typically involves cyclization and functionalization steps. For example, analogous compounds like 3-(3-chloro-1H-pyrazol-1-yl)pyridine are synthesized via cyclization of hydrazine derivatives with esters (e.g., dialkyl maleate), followed by chlorination and decarboxylation . For this compound, a plausible route includes:

Cyclization : Reacting 3-aminopyridine with a morpholine precursor (e.g., ethylene oxide derivatives) under acidic conditions.

Salt Formation : Treating the free base with HCl gas in anhydrous ethanol to form the dihydrochloride salt.

Key considerations:

- Monitor reaction intermediates via TLC or HPLC to optimize yield .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Basic: How should the compound be characterized to confirm structural integrity?

Answer:

Rigorous characterization involves:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the morpholine ring and pyridine substitution pattern. For dihydrochloride salts, exchangeable protons (e.g., NH⁺) may appear broadened in DMSO-d₆ .

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks and isotopic patterns.

- Elemental Analysis : Confirm stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

Advanced: How can discrepancies in spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

Answer:

Data contradictions often arise from dynamic processes (e.g., ring puckering in morpholine) or salt dissociation. Mitigation strategies:

- Variable-Temperature NMR : Identify conformational exchange by observing signal coalescence at elevated temperatures.

- Computational Modeling : Use DFT (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data .

- Counterion Analysis : Confirm HCl stoichiometry via titration (e.g., potentiometric) to rule out partial protonation .

Advanced: What strategies ensure the compound’s stability during long-term storage?

Answer:

Dihydrochloride salts are hygroscopic and prone to decomposition. Best practices include:

- Storage Conditions :

- Stability Monitoring :

Advanced: How to design experiments to study the compound’s reactivity in aqueous vs. nonpolar media?

Answer:

Experimental Design :

Solubility Profiling : Measure solubility in DMSO, H₂O, and THF using gravimetric methods.

Kinetic Studies :

- Track hydrolysis rates via UV-Vis (λ = 260 nm for pyridine absorbance) at varying pH (1–13).

- Use LC-MS to identify degradation products (e.g., morpholine ring opening) .

Computational Support :

- Calculate pKa values (e.g., using MarvinSketch) to predict protonation states in different solvents .

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

Answer:

Challenges :

- High hygroscopicity complicates crystal growth.

- Polymorphism risks due to HCl coordination variability.

Solutions : - Vapor Diffusion : Use tert-butanol/water mixtures to slowly concentrate the compound.

- Additive Screening : Introduce co-formers (e.g., succinic acid) to stabilize specific crystal forms .

- Low-Temperature Crystallization : Conduct trials at 4°C to reduce thermal motion and improve diffraction quality .

Basic: What analytical techniques are critical for assessing purity in pharmacological studies?

Answer:

- HPLC-ELSD : Quantify residual solvents and non-UV-active impurities.

- Chiral HPLC : Ensure enantiomeric purity if asymmetric centers exist (e.g., morpholine ring substitution) .

- ICP-MS : Detect heavy metal contaminants (e.g., Pd from catalytic steps) at ppb levels .

Advanced: How to address low yields in the final dihydrochloride salt formation step?

Answer:

Low yields often stem from incomplete protonation or HCl evaporation. Optimize by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.